![molecular formula C27H35N6O8P B3324606 瑞德西韦 (R)-异构体 CAS No. 1911578-75-0](/img/structure/B3324606.png)
瑞德西韦 (R)-异构体
描述
Remdesivir is a nucleotide prodrug of an adenosine analog . It binds to the viral RNA-dependent RNA polymerase and inhibits viral replication by terminating RNA transcription prematurely . Remdesivir has demonstrated in vitro and in vivo activity against SARS-CoV-2 .
Synthesis Analysis
The synthesis of remdesivir is challenging, and the overall cost is relatively high . A variety of chiral bicyclic imidazoles were synthesized as organocatalysts for stereoselective (S)-P-phosphoramidation . A 10-g scale one-pot synthesis via a combination of (S)-P-phosphoramidation and protecting group removal followed by one-step recrystallization gave remdesivir in 70% yield and 99.3/0.7 d.r .
Molecular Structure Analysis
Remdesivir is a nucleotide analogue prodrug that perturbs viral replication . The active form of remdesivir acts as a nucleoside analog and inhibits the RNA-dependent RNA polymerase (RdRp) of coronaviruses including SARS-CoV-2 .
Chemical Reactions Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 .
Physical And Chemical Properties Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases . Remdesivir metabolite GS-441524 has measured values: T max 1.51-2.00 hours, C max 145 (19.3) ng/mL, AUC tau 2229 (18.4) ng*h/mL, and C trough 69.2 (18.2) ng/mL .
科学研究应用
药代动力学和药效学
瑞德西韦,其商品名为 Veklury®,是一种核苷核糖核酸 (RNA) 聚合酶抑制剂,用于抑制严重急性呼吸综合征冠状病毒 2 (SARS-CoV-2) 的复制。它已在多个国家获得批准,用于治疗因 2019 年冠状病毒病 (COVID-19) 住院的成人和儿童。该药物在细胞内经过代谢活化,形成其活性代谢物 GS-443902,显示出高细胞内浓度,表明有效转化为三磷酸形式,支持其用于 COVID-19 治疗的临床给药方案。瑞德西韦的药代动力学特征表明药物相互作用的可能性很低,使其成为治疗 COVID-19 的合适候选药物,无需担心严重的药物相互作用 (Humeniuk 等人,2021)。
抗病毒活性和临床疗效
瑞德西韦已显示出广谱抗病毒活性,特别是针对包括冠状病毒科在内的各种 RNA 病毒科。针对冠状病毒疾病(如 COVID-19)的动物模型中的临床前数据表明,早期使用瑞德西韦可以提高存活率,减少肺损伤,并降低病毒 RNA 水平。临床数据进一步支持其使用,表明病情严重的 COVID-19 患者的恢复时间缩短,病情中等的患者临床状况改善的几率更高。这些发现强调了瑞德西韦的潜在益处及其良好的不良事件特征,使其成为 COVID-19 的有价值治疗方案 (Aleissa 等人,2020)。
药理学特征
瑞德西韦的药理学特性,包括其安全性和有效性,已得到广泛的综述。它是一种核苷类似物,通过靶向 RNA 依赖性 RNA 聚合酶来抑制病毒 RNA 复制。最初在埃博拉疫情期间开发,后来被重新用于 COVID-19,成为第一个获得 FDA 批准用于治疗住院的 COVID-19 患者的药物。虽然瑞德西韦不能改善死亡率,但已显示可以缩短康复时间并增加临床改善的可能性,特别是在早期表现和中度疾病的患者中。其耐受性良好且在儿科和成人人群中的安全性良好,进一步验证了其作为 COVID-19 治疗的主要治疗候选药物的用途 (Mechineni 等人,2021)。
未来方向和潜在改进
尽管瑞德西韦有效,但对最佳治疗策略的探索仍在继续。探索瑞德西韦与其他抗病毒剂或治疗方式相结合可能会增强其临床益处。未来的研究应重点通过临床试验评估这些组合,以建立针对 COVID-19 最有效的治疗方案,同时考虑该药物的药代动力学特性以及与其他疗法的相互作用潜力 (Chakraborty & Diwan, 2020)。
作用机制
安全和危害
Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . After remdesivir initiation, increased serum transaminases and an acute kidney injury were observed in 6.9% and 2.1%, respectively .
未来方向
Remdesivir has been granted approvals in several countries for use in adults and children hospitalized with severe coronavirus disease 2019 (COVID-19) . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .
属性
IUPAC Name |
2-ethylbutyl 2-[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。